N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves coupling the indole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can introduce new functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can yield corresponding anilines.
Scientific Research Applications
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Acetylacetone: Another compound with similar reactivity but different applications.
Diketene: Used in the synthesis of various acetoacetic acid derivatives.
Uniqueness
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific reactivity and potential biological activity not found in simpler compounds.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H28N2O4/c1-4-33-25-14-11-19(15-26(25)32-3)22(23-17-28-24-8-6-5-7-21(23)24)16-29-27(30)18-9-12-20(31-2)13-10-18/h5-15,17,22,28H,4,16H2,1-3H3,(H,29,30) |
InChI Key |
MIYROIRQNGWDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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